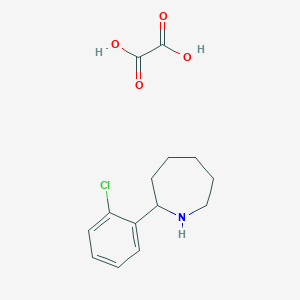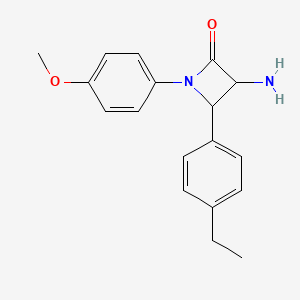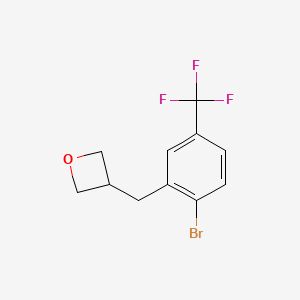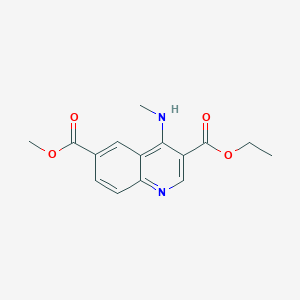
4-Bromo-8-isopropylquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-8-isopropylquinoline-3-carboxylic acid is a quinoline derivative with a molecular formula of C13H12BrNO2 and a molecular weight of 294.14 g/mol . This compound is characterized by the presence of a bromine atom at the 4th position, an isopropyl group at the 8th position, and a carboxylic acid group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-isopropylquinoline-3-carboxylic acid typically involves the following steps:
Bromination: Introduction of a bromine atom at the 4th position of the quinoline ring.
Isopropylation: Addition of an isopropyl group at the 8th position.
Carboxylation: Introduction of a carboxylic acid group at the 3rd position.
Industrial Production Methods: Industrial production methods for this compound often utilize transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, to achieve high yields and purity . These methods are preferred due to their efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-8-isopropylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the quinoline ring to quinoline N-oxide.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 8-Isopropylquinoline-3-carboxylic acid.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-8-isopropylquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-Bromo-8-isopropylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and isopropyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. The carboxylic acid group enhances its solubility and bioavailability. These interactions lead to the modulation of biological pathways, resulting in its observed effects .
Vergleich Mit ähnlichen Verbindungen
8-Bromo-4-hydroxyquinoline-3-carboxylic acid: Similar structure but with a hydroxyl group at the 4th position.
4-Bromoquinoline-3-carboxylic acid: Lacks the isopropyl group at the 8th position.
8-Isopropylquinoline-3-carboxylic acid: Lacks the bromine atom at the 4th position.
Uniqueness: 4-Bromo-8-isopropylquinoline-3-carboxylic acid is unique due to the combined presence of the bromine atom, isopropyl group, and carboxylic acid group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C13H12BrNO2 |
|---|---|
Molekulargewicht |
294.14 g/mol |
IUPAC-Name |
4-bromo-8-propan-2-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H12BrNO2/c1-7(2)8-4-3-5-9-11(14)10(13(16)17)6-15-12(8)9/h3-7H,1-2H3,(H,16,17) |
InChI-Schlüssel |
QZVIZQHVNUISCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC2=C(C(=CN=C21)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


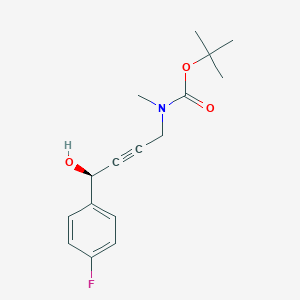
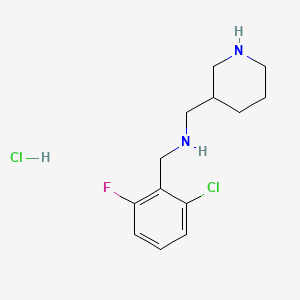
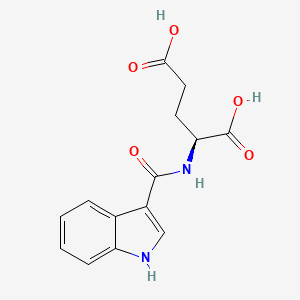
![3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11835847.png)

![2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine](/img/structure/B11835867.png)
